molecular formula C18H15FeNaO3+2 B179255 Ferroceron CAS No. 35502-75-1

Ferroceron

Cat. No.: B179255
CAS No.: 35502-75-1
M. Wt: 358.1 g/mol
InChI Key: VFJKXAYBWDJZAE-UHFFFAOYSA-N
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Description

This compound is known for its stability and versatility, making it a valuable subject of study in scientific research.

Scientific Research Applications

Ferroceron has a wide range of applications in scientific research:

    Electrochemistry: It is used in the study of electrochemical properties due to its stable redox behavior.

    Catalysis: This compound serves as a catalyst in various chemical reactions, contributing to advancements in synthetic chemistry.

    Material Science: It is utilized in the development of new materials with unique properties.

    Medicine: Research has shown its potential antitumor activity, making it a subject of interest in medicinal chemistry.

Mechanism of Action

The mechanism of action of O-Carboxybenzoylferrocene sodium salt in the human body involves its decomposition to yield active iron when introduced internally . Most of the iron absorbed is used to build new molecules of hemoglobin, as well as hemo-containing enzymes (catalase, pyroxidase, etc.), while the rest is deposited in the liver and spleen to replenish the iron depot in the organism .

Future Directions

While specific future directions for O-Carboxybenzoylferrocene sodium salt are not mentioned in the available resources, the field of chemistry continues to evolve with ongoing research into the properties and applications of various compounds. This includes potential advancements in the synthesis and application of electrolyte salts for sodium-ion batteries .

Preparation Methods

The preparation of Ferroceron involves several steps:

    Reaction of Phthalic Anhydride with Ethyl Alcohol: Phthalic anhydride is reacted with ethyl alcohol at its boiling temperature to form monoethyl o-phthalate.

    Treatment with Thionyl Chloride: The monoethyl o-phthalate is then treated with thionyl chloride to produce monoethyl o-phthaloyl monochloride.

    Acylation of Ferrocene: The resulting monoethyl o-phthaloyl monochloride is used to acylate ferrocene in the presence of a catalyst, typically aluminum chloride, in a methylene chloride medium with heating.

    Saponification: The obtained ester is then saponified to yield O-Carboxybenzoylferrocene, which is subsequently converted to its sodium salt form.

Chemical Reactions Analysis

Ferroceron undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, often using reagents like sodium borohydride.

    Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles or electrophiles.

Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and aluminum chloride. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Ferroceron can be compared with other similar compounds such as:

    O-Hydroxybenzoylferrocene: This compound is prepared by the condensation of salicyloyl chloride with ferrocene and exhibits different chemical properties due to the presence of a hydroxyl group.

    This compound: Another derivative of ferrocene, known for its use in treating iron deficiency.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications in scientific research and industry.

Properties

IUPAC Name

sodium;cyclopenta-1,3-diene;2-(cyclopenta-2,4-diene-1-carbonyl)benzoic acid;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9O3.C5H6.Fe.Na/c14-12(9-5-1-2-6-9)10-7-3-4-8-11(10)13(15)16;1-2-4-5-3-1;;/h1-8H,(H,15,16);1-4H,5H2;;/q-1;;+2;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJKXAYBWDJZAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=C1.C1=CC=C(C(=C1)C(=O)[C-]2C=CC=C2)C(=O)O.[Na+].[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FeNaO3+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35502-75-1
Record name Ferroceron
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035502751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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